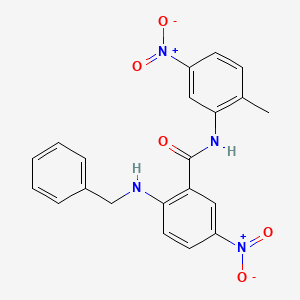
2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the nitrophenyl intermediates. One common method involves the nitration of 2-methyl-5-nitroaniline using concentrated sulfuric acid and nitric acid at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the benzylamino group and form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides or benzylamines.
Scientific Research Applications
2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitroaniline: A precursor in the synthesis of the target compound.
Benzylamine: A simpler analog with similar functional groups.
Nitrobenzamide derivatives: Compounds with similar structural features but different substituents.
Uniqueness
2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual nitro groups and benzylamino moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H18N4O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C21H18N4O5/c1-14-7-8-17(25(29)30)12-20(14)23-21(26)18-11-16(24(27)28)9-10-19(18)22-13-15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,23,26) |
InChI Key |
BFZHFERYFICTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12477759.png)
![4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12477762.png)
![N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12477769.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12477773.png)
![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12477776.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12477780.png)
![2-[Ethyl-(toluene-4-sulfonyl)-amino]-N-(3-imidazol-1-yl-propyl)-acetamide](/img/structure/B12477781.png)
![N-{2-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide (non-preferred name)](/img/structure/B12477783.png)
![2-[(E)-(4-amino-2,6-dihydroxypyrimidin-5-yl)diazenyl]benzonitrile](/img/structure/B12477784.png)
![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12477787.png)
![5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide](/img/structure/B12477791.png)
![2-[3-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12477800.png)

![Propyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477816.png)
